molecular formula C20H19NO B11834282 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 7163-54-4

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B11834282
CAS No.: 7163-54-4
M. Wt: 289.4 g/mol
InChI Key: VHGPVVDFPDHNJF-UHFFFAOYSA-N
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Description

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound with the molecular formula C20H19NO. It is a member of the quinoline family, characterized by a fused ring structure that includes a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenoxy-substituted aniline with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the ring structure.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry .

Properties

CAS No.

7163-54-4

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C20H19NO/c1-3-9-15(10-4-1)22-20-16-11-5-2-6-13-18(16)21-19-14-8-7-12-17(19)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2

InChI Key

VHGPVVDFPDHNJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)OC4=CC=CC=C4

Origin of Product

United States

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